Naphthalene, 2,7-diethenyl-
Description
Contextual Significance of Naphthalene (B1677914) Derivatives as Functional Monomers
Naphthalene derivatives are a versatile class of aromatic compounds that have been extensively utilized as monomers in the development of functional polymers. acs.orgresearchgate.net The rigid and planar structure of the naphthalene core contributes to enhanced thermal stability and desirable electronic and photophysical properties in the resulting polymers. acs.orgacs.org These characteristics are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgossila.com
The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of the polymer's properties. acs.org For instance, the introduction of different substituent groups can alter the solubility, processability, and electronic energy levels of the polymer. acs.org This molecular-level engineering is a key driver for the synthesis of novel naphthalene-based polymers with tailored functionalities for advanced applications. researchgate.net The incorporation of naphthalene units into polymer backbones has been shown to influence properties such as fluorescence, charge transport, and thermal resistance. researchgate.netossila.com
Rationale for Investigating Naphthalene, 2,7-diethenyl- as a Building Block in Advanced Polymeric Architectures
The investigation of Naphthalene, 2,7-diethenyl- as a monomer is driven by the pursuit of new polymeric materials with specific and enhanced properties. The two vinyl groups on the naphthalene core provide sites for polymerization, leading to the formation of cross-linked or linear polymer chains with a high density of aromatic units. researchgate.net This structure is anticipated to result in polymers with high thermal stability and specific optoelectronic properties.
Scope and Research Objectives in Naphthalene, 2,7-diethenyl- Studies
Research focused on Naphthalene, 2,7-diethenyl- primarily encompasses its synthesis, polymerization, and the characterization of the resulting polymers. Key research objectives include:
Developing efficient and scalable synthetic routes to high-purity Naphthalene, 2,7-diethenyl-. The synthesis of divinylarenes can be challenging, and a reliable method is crucial for further material development. arkat-usa.org
Investigating its polymerization behavior using various techniques, such as free-radical, cationic, or anionic polymerization, to control the molecular weight, architecture, and properties of the resulting poly(2,7-divinylnaphthalene). researchgate.netrsc.org
Characterizing the physicochemical properties of the synthesized polymers, including their thermal stability, optical properties (absorption and emission), and electronic characteristics.
Exploring the potential applications of these polymers, particularly in areas where the unique combination of properties imparted by the 2,7-linked naphthalene units would be advantageous, such as in high-performance plastics, porous materials for sorption, and as components in organic electronic devices. researchgate.net
The table below summarizes some of the key properties that are typically investigated in studies of polymers derived from Naphthalene, 2,7-diethenyl-.
| Property | Description | Relevance in Materials Science |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Indicates the upper temperature limit for the use of the material in rigid applications. |
| Thermal Decomposition Temperature (Td) | The temperature at which the polymer begins to chemically degrade. | A measure of the material's thermal stability. |
| UV-Vis Absorption | The wavelengths of light absorbed by the polymer. | Provides insights into the electronic structure and potential for optoelectronic applications. |
| Photoluminescence (PL) Emission | The wavelengths of light emitted by the polymer after absorbing light. | Crucial for applications in light-emitting devices (OLEDs). |
| Specific Surface Area | The total surface area of the material per unit of mass. | Important for applications in catalysis, sorption, and separation. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
142719-88-8 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,7-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h3-10H,1-2H2 |
InChI Key |
WZNDNJFUESZPKE-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C=CC(=C2)C=C |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CC(=C2)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Naphthalene, 2,7 Diethenyl
Established Synthetic Pathways for 2,7-Diethenylnaphthalene
The synthesis of 2,7-diethenylnaphthalene typically involves multi-step procedures starting from readily available naphthalene (B1677914) derivatives. These pathways often culminate in elimination or cross-coupling reactions to introduce the vinyl groups.
Precursor Compounds and Their Derivatization
A common and crucial precursor for the synthesis of 2,7-diethenylnaphthalene is 2,7-dihydroxynaphthalene . zhuoerchem.comguidechem.comfishersci.nopengnuochemical.com This starting material can be converted into a more reactive intermediate, such as a bis(trifluoromethanesulfonate) (triflate), by reacting it with triflic anhydride. ua.esfrontiersin.org This derivatization is a key step that facilitates subsequent cross-coupling reactions.
Another synthetic route begins with the methyl ester of 6-hydroxy-2-naphthoic acid . This compound is converted into a triflate, which then undergoes palladium-catalyzed carbonylation to yield dimethylnaphthalene-2,6-dicarboxylate . Subsequent reduction with a reagent like lithium aluminum hydride (LAH) produces 2,6-bis-hydroxymethylnaphthalene , which is then oxidized to 2,6-diformylnaphthalene . arkat-usa.org
The diformyl derivative can be further modified, for instance, by reaction with 1,2-ethanedithiol (B43112) to form a dithioacetal, which can then be used to introduce vinyl groups. arkat-usa.org Alternatively, 2,7-dimethylnaphthalene (B47183) can serve as a precursor, which can be synthesized from 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene through a nickel-catalyzed coupling reaction with a Grignard reagent. orgsyn.org
A summary of key precursor compounds is provided in the table below.
| Precursor Compound | Starting Material | Key Transformation |
| 2,7-Bis(trifluoromethanesulfonyloxy)naphthalene | 2,7-Dihydroxynaphthalene | Triflation |
| 2,6-Diformylnaphthalene | Methyl 6-hydroxy-2-naphthoate | Multi-step synthesis involving triflation, carbonylation, reduction, and oxidation |
| 2,7-Dimethylnaphthalene | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | Nickel-catalyzed Grignard coupling |
Catalytic Approaches in 2,7-Diethenylnaphthalene Synthesis (e.g., Cross-Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the formation of carbon-carbon bonds, including the vinyl groups in 2,7-diethenylnaphthalene. libretexts.org Reactions such as the Suzuki and Stille couplings are particularly relevant.
The Suzuki coupling involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. ua.esfrontiersin.org For the synthesis of 2,7-diethenylnaphthalene, this would typically involve the coupling of 2,7-bis(trifluoromethanesulfonyloxy)naphthalene with a vinylboronic ester. ua.esfrontiersin.org
The Stille reaction provides another powerful method, coupling an organotin compound with an organohalide or triflate, also catalyzed by palladium(0). wikipedia.org In this context, 2,7-dihalogenated naphthalene or its triflate equivalent could be reacted with a vinylstannane reagent.
Nickel-catalyzed cross-coupling reactions have also proven effective. For instance, the synthesis of 2,7-dimethylnaphthalene, a precursor, utilizes a nickel catalyst to couple an aryl carbamate (B1207046) with a Grignard reagent. orgsyn.orgresearchgate.net
Novel and Green Synthesis Strategies for Naphthalene, 2,7-diethenyl-
While traditional synthetic methods are effective, there is a growing emphasis on developing more environmentally friendly or "green" synthesis strategies. One approach is the use of recyclable reaction solvents. google.com For related naphthalene derivatives, methods have been developed that utilize organic acids as recyclable solvents, reducing waste and environmental impact. google.com Although a specific green synthesis for 2,7-diethenylnaphthalene is not extensively detailed in the provided results, the principles of using recyclable solvents and minimizing hazardous reagents are applicable.
Advanced Purification and Isolation Techniques for High-Purity Naphthalene, 2,7-diethenyl-
Obtaining high-purity 2,7-diethenylnaphthalene is crucial for its use in polymerization and other applications. Common purification techniques include recrystallization and column chromatography. For instance, precursor compounds like 2,7-dimethylnaphthalene are purified by recrystallization from solvents like ethanol. orgsyn.org
For mixtures of isomers, such as 1,7-dimethylnaphthalene (B47104) and 2,7-dimethylnaphthalene, more advanced separation techniques may be necessary. One patented method describes the use of L-zeolite to selectively adsorb one isomer, allowing for the purification of the other. google.com While this example pertains to the dimethyl- analog, similar principles of selective adsorption could potentially be applied to the purification of 2,7-diethenylnaphthalene from isomeric impurities.
Functionalization Strategies on the Naphthalene, 2,7-diethenyl- Framework
The 2,7-diethenylnaphthalene framework can be further modified to create new materials with tailored properties. The vinyl groups are reactive sites that can undergo various transformations.
One significant application is in polymerization. 2,7-Diethenylnaphthalene can be copolymerized with other monomers, such as vinylnaphthalene, to produce porous polymeric sorbents. researchgate.net These materials have applications in the removal of organic pollutants from water.
The vinyl groups can also participate in cycloaddition reactions. For example, [2+2] photocycloadditions of divinylnaphthalenes have been used to synthesize naphthalenophanes, which are complex, bridged aromatic structures. uleth.caacs.org
Furthermore, the introduction of functional groups onto the naphthalene core or the vinyl groups can be achieved through various organic reactions, although specific examples for 2,7-diethenylnaphthalene are not extensively detailed in the provided search results. However, the general reactivity of aromatic systems and alkenes allows for a wide range of potential functionalization reactions.
Polymerization and Copolymerization Studies of Naphthalene, 2,7 Diethenyl
Homopolymerization Mechanisms of 2,7-Diethenylnaphthalene
The polymerization of 2,7-diethenylnaphthalene can theoretically proceed through several mechanisms, including radical, controlled/living, anionic, and cationic routes. Each of these methods offers different levels of control over the resulting polymer structure, molecular weight, and dispersity.
Radical Polymerization of Naphthalene (B1677914), 2,7-diethenyl-
Radical polymerization is a common method for polymerizing vinyl monomers, initiated by species that generate free radicals, such as peroxides or azo compounds. nih.gov The process involves initiation, propagation, and termination steps. nih.gov In the case of 2,7-diethenylnaphthalene, a radical initiator would add to one of the vinyl groups, creating a new radical species. This new radical can then propagate by adding to other monomer units.
Due to the presence of two vinyl groups, radical polymerization of 2,7-diethenylnaphthalene is expected to lead to a cross-linked network polymer. The reactivity of the second vinyl group on a unit that has already been incorporated into a polymer chain can lead to branching and ultimately the formation of an insoluble gel. The specific surface area of porous copolymers made from vinylnaphthalene and divinylnaphthalene can range from 450–700 m²/g. researchgate.net
Table 1: General Steps in Radical Polymerization
| Step | Description |
| Initiation | A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals. These radicals then react with a 2,7-diethenylnaphthalene monomer to form a monomer radical. nih.gov |
| Propagation | The monomer radical adds to another monomer, creating a growing polymer chain with the radical at the active end. This process repeats, rapidly increasing the chain length. nih.gov |
| Chain Transfer | A growing polymer radical can transfer its activity to another molecule (monomer, solvent, or another polymer chain), terminating the growth of the original chain but initiating a new one. nsf.gov |
| Termination | The growth of a polymer chain is stopped, typically by the combination of two radicals or by disproportionation. nih.gov |
Controlled/Living Polymerization Techniques for Naphthalene, 2,7-diethenyl-
Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and functionality by minimizing termination and chain transfer reactions. wikipedia.org Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples of controlled radical polymerization (CRP). nsrrc.org.twmdpi.com
These methods introduce a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.org For a bifunctional monomer like 2,7-diethenylnaphthalene, employing CRP techniques could potentially allow for more controlled network formation or the synthesis of linear polymers with pendant vinyl groups if the polymerization can be managed to react with only one vinyl group per monomer unit under specific conditions.
Atom Transfer Radical Polymerization (ATRP) : This technique uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. mdpi.comacs.org The controlled nature of ATRP could potentially be applied to 2,7-diethenylnaphthalene to regulate the cross-linking process.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. nsrrc.org.tw Its versatility with a wide range of monomers suggests it could be a viable method for the controlled polymerization of 2,7-diethenylnaphthalene. nsrrc.org.tw
While the application of these specific techniques to 2,7-diethenylnaphthalene is not extensively documented in publicly available research, the principles of CRP offer a pathway to synthesizing more well-defined polymers from this monomer compared to conventional free radical methods.
Anionic Polymerization of 2,7-Diethenylnaphthalene and Related Diethenylnaphthalenes
Anionic polymerization, characterized by anionic active centers, is a form of living polymerization that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. rsc.orgnih.gov Diethenylnaphthalenes are recognized as difunctional initiators suitable for the synthesis of thermoplastic elastomers via anionic polymerization. rsc.org
Computational studies have been conducted to predict the reactivity of various diethenylnaphthalene isomers towards anionic polymerization initiated by sec-butyllithium. rsc.org These studies analyze geometrical parameters, electrostatic potentials, and frontier orbitals to understand how the position of the vinyl groups affects reactivity. rsc.org
Key Findings from Computational Studies:
Reactivity Trend : Di(1-phenylethenyl)naphthalenes are generally more reactive towards anionic polymerization than diethenylnaphthalenes, which are in turn more reactive than di(1-methylethenyl)naphthalenes. rsc.org
Positional Effects : The most suitable diethenylnaphthalene isomers for use as difunctional initiators in anionic polymerization are those where the vinyl substituents are located away from the naphthalene bridge, such as the 2,6- and 2,7-isomers. rsc.org
Conformation : For 2,7-diethenylnaphthalene (denoted as e27 in the study), the vinyl groups are generally coplanar with the naphthalene ring. One vinyl group adopts an anti orientation with respect to the bridge, similar to other 2-substituted naphthalenes. rsc.org
In anionic polymerization, the attack by the alkyl anion initiator is expected to occur at the terminal carbons of the vinyl groups. rsc.org For symmetrical isomers like 2,7-diethenylnaphthalene, both vinyl groups are equally susceptible to nucleophilic attack. rsc.org
Cationic Polymerization Considerations for Naphthalene, 2,7-diethenyl-
Cationic polymerization is initiated by an acid and proceeds through a carbocationic propagating species. libretexts.orgmit.edu This method is typically suitable for monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. libretexts.org Alkenes that form stable cations, such as those with phenyl or vinyl substituents, are good candidates for cationic polymerization. libretexts.org
Given that the vinyl groups in 2,7-diethenylnaphthalene are attached to an aromatic naphthalene ring, they can be expected to stabilize a cationic center through resonance. However, cationic polymerizations can be difficult to control due to the high reactivity of the carbocation, which can lead to side reactions like chain transfer and rearrangement. mit.edu Achieving a living cationic polymerization, where termination and transfer are minimized, is possible for a specific subset of monomers under carefully controlled conditions. wikipedia.orgmit.edu
A patent has described the copolymerization of 2,7-bis(ethenyl)naphthalene with other monomers via cationic polymerization in the presence of a Lewis acid or a Brønsted acid catalyst, indicating its capability to undergo this type of polymerization. google.com
Copolymerization of 2,7-Diethenylnaphthalene with Diverse Monomers
The bifunctional nature of 2,7-diethenylnaphthalene makes it a valuable component in copolymerization, where it can act as a cross-linking agent or as a difunctional initiator to create block copolymers.
Synthesis of Copolymers via Naphthalene, 2,7-diethenyl- Inclusion (e.g., Triblock Copolymers)
Living anionic polymerization is a key technique for synthesizing well-defined block copolymers. rsc.orgnih.gov By using a difunctional initiator, polymerization can proceed in two directions simultaneously. Diethenylnaphthalenes, including isomers like 1,5-diethenylnaphthalene, have been used to create soluble dicarbanionic initiators in nonpolar solvents. acs.org These initiators are effective in the synthesis of ABA-type triblock copolymers, such as styrene-isoprene-styrene. acs.orgrsc.org
The process for forming a triblock copolymer using a diethenylnaphthalene initiator generally follows these steps:
Initiation : The diethenylnaphthalene reacts with an organolithium compound (e.g., sec-butyllithium) to form a dicarbanionic initiator. acs.org
First Block Formation : A first monomer (e.g., a diene like isoprene (B109036) or butadiene) is added and polymerizes from both anionic centers, growing outwards from the central naphthalene unit.
Second Block Formation : After the first monomer is consumed, a second monomer (e.g., styrene) is introduced. This monomer then polymerizes at the living ends of the central block, forming the outer 'A' blocks of an ABA triblock copolymer. rsc.org
This methodology allows for precise control over the length of each block, which in turn determines the properties of the resulting thermoplastic elastomer. rsc.org The use of 2,7-diethenylnaphthalene, in particular, is advantageous due to the favorable positioning of the vinyl groups away from the naphthalene bridge, which enhances its suitability as a difunctional initiator. rsc.org
Architectural Control in Naphthalene, 2,7-diethenyl- Copolymers (e.g., Block, Graft, Statistical)
The architectural control of copolymers derived from divinyl monomers like Naphthalene, 2,7-diethenyl- is a complex yet crucial aspect for tailoring material properties. The presence of two vinyl groups allows for the formation of crosslinked networks or, under controlled conditions, soluble polymers with pendant vinyl groups that can be further functionalized. The main copolymer architectures are block, graft, and statistical copolymers.
Block Copolymers: The synthesis of block copolymers involving divinyl monomers is challenging due to the high tendency for crosslinking. Anionic polymerization is a common method for creating well-defined block copolymers. google.com One approach involves the sequential polymerization of a monofunctional monomer followed by the addition of a divinyl monomer at a low concentration to prevent immediate gelation. For instance, block copolymers have been prepared using a Ziegler-Natta polymerization process followed by an anionic polymerization, which could theoretically be applied to monomers like divinylnaphthalenes. google.com Another strategy is the transformation of the active center from an anionic to a Ziegler-Natta type, which allows for the block copolymerization of different classes of monomers. google.com However, specific examples of well-defined block copolymers of Naphthalene, 2,7-diethenyl- are not extensively documented.
Graft Copolymers: Graft copolymers can be synthesized through three main strategies: "grafting onto," "grafting from," and the "macromonomer" technique. In the context of Naphthalene, 2,7-diethenyl-, a polymer backbone could be created from this monomer, leaving pendant vinyl groups available for subsequent grafting reactions ("grafting from"). Alternatively, poly(2,7-diethenylnaphthalene) could be functionalized to allow for the attachment of pre-formed polymer chains ("grafting onto"). The macromonomer approach would involve the synthesis of a polymer chain with a polymerizable group at its end, which could then be copolymerized with Naphthalene, 2,7-diethenyl-. While these are established methods, their specific application to Naphthalene, 2,7-diethenyl- to create controlled graft copolymers is not well-reported in scientific literature.
Statistical Copolymers: Statistical copolymerization of divinyl monomers with monovinyl monomers is a common method to introduce crosslinking or pendant reactive sites. For example, porous copolymers of vinylnaphthalene and divinylnaphthalene have been synthesized via suspension polymerization. researchgate.net The properties of these copolymers, such as surface area and porosity, are influenced by the degree of crosslinking. researchgate.net In such a copolymerization with a monovinyl monomer like styrene, the divinyl monomer is typically incorporated randomly along the polymer chain, with the degree of crosslinking depending on the relative reactivities and concentrations of the comonomers. Patents mention the use of various divinylnaphthalene isomers, including 2,7-divinylnaphthalene, in the synthesis of styrene-butadiene rubber and other polymers, suggesting their role as crosslinking agents to enhance material properties. google.comgoogle.com
Polymerization Kinetics and Thermodynamics of Naphthalene, 2,7-diethenyl- Systems
The kinetics and thermodynamics of polymerization for divinyl monomers are complex due to the presence of two reactive sites, which can lead to branching and crosslinking.
Thermodynamics: The polymerization of vinyl monomers is typically an exothermic process, driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. The enthalpy of polymerization (ΔH_p) is generally negative. The entropy of polymerization (ΔS_p) is also negative, as the random monomer molecules are organized into a more ordered polymer chain. Therefore, the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p) becomes less favorable at higher temperatures. This leads to the concept of a "ceiling temperature" (T_c), above which polymerization is no longer thermodynamically favorable. Thermodynamic studies on the adsorption of phenols onto porous vinylnaphthalene/divinylnaphthalene copolymers have been conducted, but these focus on the properties of the final polymer network rather than the thermodynamics of the polymerization reaction itself. researchgate.net
Due to the lack of specific experimental data for Naphthalene, 2,7-diethenyl-, a data table for its polymerization kinetics and thermodynamics cannot be provided.
Post-Polymerization Modification of Poly(2,7-diethenylnaphthalene) and Its Copolymers
Post-polymerization modification is a powerful tool for introducing functional groups into a polymer that may not be compatible with the polymerization conditions. For a polymer or copolymer derived from Naphthalene, 2,7-diethenyl-, the pendant vinyl groups that remain after polymerization (in cases where crosslinking is not complete) are prime targets for such modifications.
These pendant double bonds can undergo a variety of chemical reactions. For example, they can be subjected to hydrogenation, halogenation, or epoxidation. Furthermore, "click" chemistry reactions, such as thiol-ene additions, could be employed to attach a wide range of functional molecules to the polymer backbone. This approach has been successfully used for other polymers containing pendant double bonds.
Another avenue for modification is the naphthalene ring itself. Electrophilic substitution reactions, such as nitration or sulfonation, could potentially be carried out on the aromatic rings of the polymer, although the conditions would need to be carefully controlled to avoid degradation of the polymer backbone.
While the principles of post-polymerization modification are well-established, specific examples of the modification of poly(2,7-diethenylnaphthalene) or its copolymers are not found in the reviewed literature. The potential for such modifications remains an area for future research.
Advanced Structural and Morphological Characterization of Poly 2,7 Diethenylnaphthalene Materials
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of the microstructure of poly(2,7-diethenylnaphthalene). nih.gov Both ¹H and ¹³C NMR are employed to unravel the polymer's chain structure, including tacticity and the nature of the repeating units. ismar.org
In ¹H NMR spectra of poly(2,7-diethenylnaphthalene), distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the vinyl protons of the polymer backbone can be observed. The chemical shifts and coupling patterns of these protons provide information about their chemical environment and connectivity. For instance, the integration of the aromatic and aliphatic proton signals can be used to confirm the successful polymerization of the 2,7-diethenylnaphthalene monomer.
¹³C NMR spectroscopy offers even more detailed structural information. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the differentiation of carbons in various tactic sequences (e.g., isotactic, syndiotactic, and atactic). ismar.org The analysis of triad (B1167595) and higher-order sequences can provide a quantitative measure of the polymer's stereoregularity, which significantly influences its physical and thermal properties. csic.es The use of model compounds, such as dimers and trimers of 2,7-divinylnaphthalene, can aid in the precise assignment of the NMR signals observed in the polymer spectrum. ismar.org
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| ¹H | Aromatic Protons (Naphthalene) | 7.0 - 8.0 | Confirmation of naphthalene moiety, substitution pattern |
| ¹H | Vinyl Protons (Backbone) | 5.0 - 6.5 | Evidence of polymerization, chain connectivity |
| ¹³C | Aromatic Carbons (Naphthalene) | 120 - 140 | Detailed information on the naphthalene ring structure |
| ¹³C | Aliphatic Carbons (Backbone) | 30 - 50 | Tacticity (isotactic, syndiotactic, atactic sequences) |
Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Polymer Characterization
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within poly(2,7-diethenylnaphthalene). niscpr.res.inresearchgate.net These techniques are powerful for confirming the polymer's chemical structure and probing its conformational order. researchgate.net
FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. whiterose.ac.uk The FTIR spectrum of poly(2,7-diethenylnaphthalene) would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending modes of the naphthalene ring, as well as the aliphatic C-H stretching and bending modes of the polymer backbone. The disappearance or significant reduction in the intensity of the vinyl C=C stretching band, present in the monomer, serves as a key indicator of successful polymerization.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. whiterose.ac.uk For poly(2,7-diethenylnaphthalene), Raman spectroscopy can provide detailed information about the naphthalene ring vibrations and the skeletal vibrations of the polymer chain. niscpr.res.in The positions and widths of the Raman bands can be sensitive to the polymer's conformation and the degree of intermolecular interactions.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |
| Aromatic C=C Stretch (Naphthalene Ring) | 1500 - 1600 | FTIR, Raman |
| C-H Bending (Aliphatic) | 1350 - 1480 | FTIR |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | FTIR |
X-ray Diffraction and Scattering Techniques (e.g., WAXS, SAXS) for Polymer Crystallinity and Morphology
X-ray diffraction and scattering techniques are crucial for investigating the solid-state structure of poly(2,7-diethenylnaphthalene), providing insights into its crystallinity and larger-scale morphology. researchgate.net
Wide-Angle X-ray Scattering (WAXS) probes the structural order at the atomic and molecular level (on the order of 0.1 nm). rigaku.comndhu.edu.tw WAXS patterns can distinguish between crystalline and amorphous phases within the polymer. ndhu.edu.tw Crystalline regions give rise to sharp diffraction peaks, while amorphous domains produce broad halos. diamond.ac.uk The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystalline phase, and the degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo. rigaku.comdiamond.ac.uk
Small-Angle X-ray Scattering (SAXS) provides information about larger structural features, typically in the range of 1 to 100 nm. researchgate.netrug.nl For semi-crystalline polymers, SAXS can be used to characterize the lamellar morphology, including the long period, which is the sum of the thicknesses of the crystalline and amorphous layers. diamond.ac.uk This information is vital for understanding the relationship between the polymer's processing, structure, and mechanical properties.
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Oligomer and Polymer End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, including poly(2,7-diethenylnaphthalene). researchgate.net It is particularly useful for determining the molecular weight distribution of the polymer and for analyzing the structure of oligomers and polymer end-groups. sigmaaldrich.comfree.fr
In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix that strongly absorbs the laser energy. The laser irradiation causes the desorption and ionization of the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is directly related to the mass-to-charge ratio of the ions, allowing for the determination of the molecular weights of the individual polymer chains. bruker-daltonics.jp
This technique can provide detailed information about the repeating unit mass and the masses of the end-groups, which is crucial for confirming the polymerization mechanism and identifying any side reactions. sigmaaldrich.com For poly(2,7-diethenylnaphthalene), MALDI-TOF MS can verify the expected repeating unit mass and help to elucidate the nature of the chain-terminating species. researchgate.net
Electronic Absorption and Emission Spectroscopy of Naphthalene, 2,7-diethenyl- Based Polymers
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential for characterizing the photophysical properties of polymers derived from 2,7-diethenylnaphthalene. The naphthalene moiety is a well-known chromophore and fluorophore, and its incorporation into a polymer backbone can lead to interesting optical properties. researchgate.net
The UV-Vis absorption spectrum of poly(2,7-diethenylnaphthalene) is expected to be dominated by the π-π* transitions of the naphthalene units. researchgate.net The position and shape of the absorption bands can provide information about the extent of conjugation and the electronic interactions between the naphthalene chromophores along the polymer chain. Aggregation of the polymer chains in solution or in the solid state can lead to changes in the absorption spectrum, such as broadening or the appearance of new bands. whiterose.ac.uk
Fluorescence spectroscopy probes the radiative decay from the excited electronic state to the ground state. Naphthalene-based compounds are known for their fluorescence, and poly(2,7-diethenylnaphthalene) is expected to be emissive. rsc.org The emission spectrum can provide information about the energy of the excited state and the presence of different emissive species, such as excimers (excited-state dimers) which can form between adjacent naphthalene units on the same or different polymer chains. rsc.org The fluorescence quantum yield and lifetime are important parameters for assessing the efficiency of the light-emitting process.
Electron Microscopy (e.g., TEM, SEM) and Atomic Force Microscopy (AFM) for Polymer Morphology
Electron microscopy and atomic force microscopy are powerful imaging techniques for visualizing the morphology of poly(2,7-diethenylnaphthalene) at the nanoscale and microscale.
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of the polymer. nanosurf.com By examining thin sections of the material, TEM can be used to visualize the crystalline and amorphous domains, the lamellar structure in semi-crystalline polymers, and the dispersion of any additives or fillers. afmworkshop.comnih.gov
Atomic Force Microscopy (AFM) is a scanning probe technique that can generate three-dimensional images of the polymer surface with nanometer resolution. mdpi.com A key advantage of AFM is its ability to operate in different environments, including air and liquid, which allows for the imaging of samples under near-native conditions. mdpi.com In addition to topography, AFM can also probe various surface properties, such as adhesion and elasticity, providing a more complete picture of the material's surface characteristics. mdpi.com
| Technique | Information Provided | Typical Resolution | Sample Environment |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, morphology | 1-10 nm | Vacuum |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, defects | ~0.1-0.2 nm | Vacuum |
| Atomic Force Microscopy (AFM) | 3D surface topography, mechanical and electrical properties | High vertical resolution, ~1 nm lateral | Air, liquid, vacuum |
Computational and Theoretical Investigations of Naphthalene, 2,7 Diethenyl and Its Polymeric Structures
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity of Naphthalene (B1677914), 2,7-diethenyl-
Quantum chemical calculations, including both semiempirical (AM1, PM3) and ab initio (Hartree-Fock) methods, have been instrumental in elucidating the electronic structure and reactivity of 2,7-diethenylnaphthalene. rsc.orgmarmara.edu.tr These computational approaches provide insights into the molecule's geometry, frontier orbitals (HOMO and LUMO), and electrostatic potential, all of which are crucial for understanding its behavior in chemical reactions, particularly polymerization. rsc.orgmarmara.edu.tr
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It allows for the determination of properties based on the spatially dependent electron density. wikipedia.org DFT calculations have become a popular and versatile tool in computational chemistry. wikipedia.org
Ab initio and semiempirical calculations have been employed to determine the reactivity of diethenylnaphthalenes towards anionic polymerization. rsc.orgmarmara.edu.tr These studies analyze geometrical parameters, electrostatic potentials, and frontier orbitals to predict how the location of the vinyl groups affects reactivity. rsc.orgmarmara.edu.tr For 2,7-diethenylnaphthalene, Hartree-Fock calculations (HF/6-31G) indicate that the vinyl groups tend to be coplanar with the naphthalene ring. rsc.org This coplanarity can influence the molecule's conjugation and subsequent reactivity. rsc.org The orientation of the vinyl group at position 7 in 2,7-diethenylnaphthalene is noted to be in an anti orientation with respect to the bridge. rsc.org
The reactivity of diethenylnaphthalenes is influenced by the position of the vinyl substituents. rsc.orgmarmara.edu.tr Computational studies have revealed that isomers with substituents located away from the naphthalene bridge are more suitable as difunctional initiators for anionic polymerization. rsc.orgmarmara.edu.tr Furthermore, the reactivity is predicted to follow the order: di(1-phenylethenyl)naphthalenes > diethenylnaphthalenes > di(1-methylethenyl)naphthalenes. rsc.org
| Isomer | Relative Stability | Vinyl Group Conformation (relative to naphthalene ring) |
|---|---|---|
| 1,5-diethenylnaphthalene | Less stable | Tilted approximately 45° |
| 2,6-diethenylnaphthalene | More stable | Coplanar |
| 2,7-diethenylnaphthalene | Intermediate | Coplanar |
Molecular Dynamics Simulations of Naphthalene, 2,7-diethenyl- Derived Polymers for Conformation and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. researchgate.net By solving the classical equations of motion, MD simulations provide detailed information on the positions and velocities of particles in a system over time. researchgate.net This technique is particularly valuable for investigating the equilibrium and dynamical properties of polymeric systems. researchgate.netmdpi.com
In the context of polymers derived from 2,7-diethenylnaphthalene, MD simulations can offer insights into the conformational landscape of the polymer chains and their interactions with their environment. These simulations can model the polymer at an atomistic level, capturing the intricate details of its structure and dynamics. mdpi.com
A typical MD simulation involves:
Initialization : Defining the initial positions and velocities of all atoms in the system. researchgate.net
Force Calculation : Computing the forces acting on each atom based on a potential energy function (force field). researchgate.net
Integration : Solving the equations of motion to update the positions and velocities of the atoms over a small time step. researchgate.net
Equilibration and Production : Running the simulation until the system reaches equilibrium, followed by a production run to collect data for analysis. researchgate.net
For polymers, MD simulations can elucidate the diffusion of small molecules (additives) within the polymer matrix. nih.gov These simulations can reveal the mechanism of diffusion, such as the hopping of molecules into free-volume holes within the polymer structure. nih.gov The insights gained from MD simulations are crucial for understanding and predicting the material properties of polymers derived from 2,7-diethenylnaphthalene. mdpi.com
Theoretical Studies on Polymerization Energetics, Reaction Paths, and Transition States
Theoretical studies have been conducted to investigate the energetics, reaction paths, and transition states of the anionic polymerization of diethenylnaphthalenes. rsc.orgmarmara.edu.tr These studies utilize computational methods to map out the potential energy surface of the reaction, identifying the minimum energy pathways and the structures of the transition states. rsc.orgmarmara.edu.tr
Semiempirical (AM1, PM3) and ab initio (HF/6-31G, HF/6-31G*) calculations have been used to model the addition of an initiator, such as sec-butyllithium, to the vinyl groups of diethenylnaphthalenes. rsc.orgrsc.org The reaction paths are studied to understand the step-by-step mechanism of the polymerization process. rsc.orgmarmara.edu.tr
Key findings from these theoretical investigations include:
The identification of transition structures along the reaction coordinate. rsc.orgmarmara.edu.tr
The determination that compounds with substituents located away from the naphthalene bridge are more favorable for anionic polymerization. rsc.orgmarmara.edu.tr
The observation that in some cases, the vinyl substituents are conjugated with each other, which influences the reactivity. rsc.org
These computational studies provide a detailed picture of the polymerization process that can be difficult to obtain through experimental methods alone. rsc.org
Prediction of Spectroscopic Properties and Reactivity Trends of Diethenylnaphthalenes
Computational methods are powerful tools for predicting the spectroscopic properties of molecules like diethenylnaphthalenes. scielo.org.zaschrodinger.com Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. scielo.org.zanih.gov
For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. scielo.org.zanih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for related systems have shown good agreement with experimental data. plos.org Similarly, TD-DFT can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. scielo.org.zanih.gov
The prediction of reactivity trends is another significant application of computational chemistry in this area. rsc.org By analyzing calculated properties such as electrostatic potentials and frontier orbital energies, researchers can predict the relative reactivity of different diethenylnaphthalene isomers towards polymerization. rsc.orgmarmara.edu.tr For example, a lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, which is the initial step in anionic polymerization. Computational studies have predicted that 2,7-diethenylnaphthalene would polymerize slightly better than the 1,6- and 2,6-substituted isomers. rsc.org
| Property | Computational Method | Predicted Information |
|---|---|---|
| NMR Spectra | GIAO, DFT | Chemical shifts (¹H, ¹³C) |
| UV-Vis Spectra | TD-DFT | Absorption wavelengths and electronic transitions |
| Reactivity Trend | DFT, HF | Relative rates of polymerization |
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Naphthalene, 2,7-diethenyl- Analogs
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities of chemical compounds based on their molecular structure. conicet.gov.armdpi.com These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed property or activity. conicet.gov.armdpi.com
For analogs of 2,7-diethenylnaphthalene, QSPR/QSAR models can be developed to predict a wide range of properties, such as their reactivity in polymerization, or the physical properties of the resulting polymers. researchgate.net The development of a QSAR/QSPR model typically involves the following steps:
Data Set Collection : Assembling a set of molecules with known properties or activities. mdpi.com
Descriptor Calculation : Calculating a variety of molecular descriptors for each molecule in the data set. mdpi.com
Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the property of interest. mdpi.comnih.gov
Model Validation : Assessing the predictive power of the model using internal and external validation techniques. mdpi.com
The descriptors used in these models can encode information about various aspects of the molecular structure, including its topology, geometry, and electronic properties. researchgate.net QSPR/QSAR studies can provide valuable insights into the factors that govern the behavior of 2,7-diethenylnaphthalene analogs and can be used to design new compounds with desired properties. conicet.gov.ar
Advanced Material Applications Derived from Naphthalene, 2,7 Diethenyl Based Polymers
Optoelectronic Materials Based on Poly(2,7-diethenylnaphthalene) (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)
Naphthalene-containing polymers are of significant interest in the field of organic electronics due to their inherent photoluminescent properties and charge-transport capabilities. While specific studies on poly(2,7-diethenylnaphthalene) in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are not extensively documented, the characteristics of related naphthalene-based materials suggest its potential. The naphthalene (B1677914) unit can be functionalized to tune the electronic properties, making it a candidate for host materials in OLEDs or as the active layer in OFETs. The photoluminescent properties of copolymers of naphthalene-2,7-diol dimethacrylate derivatives suggest that polymers containing the 2,7-disubstituted naphthalene unit can be efficient light emitters. researchgate.net
For instance, naphthalene diimide (NDI) derivatives, which are structurally related to naphthalene, have been successfully used as electron-extraction layers in stable perovskite solar cells and as cathode interlayers in organic solar cells. nih.govmdpi.com These applications highlight the favorable electronic properties imparted by the naphthalene core. It is plausible that poly(2,7-diethenylnaphthalene) could be engineered to exhibit desirable HOMO/LUMO energy levels for efficient charge injection and transport in optoelectronic devices.
Table 1: Electronic Properties of Representative Naphthalene-Based Materials
| Compound/Polymer | Application | Key Property | Reference |
| Naphthalene Diimide (NDI)-based Polymer | Electron-Extraction Layer in Perovskite Solar Cells | Good transparency, appropriate electron affinity | mdpi.com |
| NDI-based Ionene Polymers | Universal Interlayers for Organic Solar Cells | Efficiently lowers the work function of metals | nih.gov |
| Copolymers of Naphthalene-2,7-diol dimethacrylate | Photoluminescent Materials | Potential as luminophores and coatings filtering UV radiation | researchgate.net |
This table presents data for related naphthalene-based compounds to infer the potential of poly(2,7-diethenylnaphthalene).
Functional Coatings and Membranes Incorporating Naphthalene, 2,7-diethenyl- Polymeric Structures
The intrinsic properties of naphthalene-based polymers, such as thermal stability and chemical resistance, make them promising candidates for functional coatings and membranes. While specific data on poly(2,7-diethenylnaphthalene) is limited, the broader class of naphthalene-containing polymers has been explored for these applications. For instance, new anticorrosive coating compositions have been developed based on polyesteramide resins modified with a theophylline-containing naphthalene derivative, demonstrating enhanced corrosion resistance. ekb.eg
In the realm of membrane technology, particularly for gas separation, the rigidity and tunable porosity of polymers are crucial. Polymeric membranes are a competitive technology for gas separation due to their energy efficiency and small footprint. researchgate.net The incorporation of rigid aromatic units like naphthalene into a polymer backbone can enhance the selectivity of gas separation membranes by creating well-defined microporous structures. While specific studies on poly(2,7-diethenylnaphthalene) membranes are not widely available, the principles of polymer membrane design suggest that its cross-linked variants could form effective barriers for selective gas transport.
Sensors and Sensing Platforms Utilizing Naphthalene, 2,7-diethenyl- Copolymers
The fluorescent properties of the naphthalene moiety make it an excellent building block for chemosensors. Naphthalene derivatives have been extensively used to create fluorescent probes for the detection of various analytes, including metal ions. researchgate.netnih.govepa.gov A Schiff base compound derived from naphthalene, for instance, has been shown to be a highly selective and sensitive fluorescent probe for Al(3+) ions in aqueous solutions and for cell imaging. epa.gov
Copolymers incorporating 2,7-diethenylnaphthalene could be designed to act as fluorescent sensors. The vinyl groups allow for copolymerization with a range of other monomers, enabling the introduction of specific binding sites for target analytes. Upon binding of the analyte, the fluorescence of the naphthalene unit could be either quenched or enhanced, providing a detectable signal. For example, a methacrylate-based spiropyran-containing copolymer has been used as a colorimetric sensor to identify multiple metal ions simultaneously. nih.gov This demonstrates the potential of polymeric systems with responsive units for multi-analyte sensing.
Table 2: Performance of Naphthalene-Based Fluorescent Chemosensors
| Naphthalene Derivative | Target Analyte | Detection Limit | Reference |
| Schiff base compound | Al(3+) | 1.89 x 10⁻⁸ M | epa.gov |
| Naphthalene macrocyclic derivative | Cesium ions | Not specified | researchgate.net |
| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline | Cadmium(II) | 10⁻⁹ M | nih.gov |
This table showcases the sensing capabilities of various naphthalene derivatives, suggesting the potential of copolymers of Naphthalene, 2,7-diethenyl- in similar applications.
Materials for Energy Storage and Conversion (e.g., Supercapacitors, Photovoltaics)
In the field of energy storage, conductive polymers and materials with redox-active moieties are of great interest for applications such as supercapacitors. While poly(2,7-diethenylnaphthalene) itself may not be inherently conductive, it can serve as a robust backbone for creating electrode materials. Copolymers of 5-amino-2-naphthalenesulfonic acid and o-aminophenol have been electropolymerized to create electrode materials for flexible supercapacitors, demonstrating good specific capacitance and cycling stability. nih.gov This suggests that functionalized poly(2,7-diethenylnaphthalene) could also be a viable candidate for supercapacitor electrodes.
In photovoltaics, naphthalene diimide (NDI)-based materials have been investigated as non-fullerene acceptors and as interlayers in organic solar cells. nih.govmdpi.comnsf.gov These materials possess suitable electronic properties for efficient charge separation and transport. The incorporation of the 2,7-diethenylnaphthalene unit into the active layer of an organic solar cell, either as a donor or an acceptor component after suitable functionalization, could be a promising research direction. The broad absorption and tunable energy levels of naphthalene derivatives are advantageous for photovoltaic applications.
Specialized Adsorbent and Separation Materials from Naphthalene, 2,7-diethenyl- Cross-linked Polymers
Cross-linked polymers derived from aromatic monomers can form microporous networks with high surface areas, making them excellent candidates for adsorbent and separation materials. These materials are being explored for applications such as carbon dioxide capture and the removal of organic pollutants from water. researchgate.netrsc.org For example, a naphthalene-based covalent organic polymer has been synthesized for the efficient removal of Methylene Blue from aqueous solutions, exhibiting a maximum uptake capacity of 90.09 mg/g. nih.gov
Cross-linking of 2,7-diethenylnaphthalene would lead to the formation of a rigid, porous polymer network. The properties of this network, such as pore size and surface area, could be controlled by the polymerization conditions. Such materials could be highly effective for the adsorption of various gases and organic molecules. For instance, microporous organic polymers have shown CO2 adsorption of up to 2.20 mmol/g at 298 K and 1 bar. rsc.org Naphthalene-based polyaminal-linked porous polymers have also demonstrated excellent uptake of CO2 (133 mg/g at 273 K and 1 bar) and heavy metals. mdpi.com
Table 3: Adsorption Capacities of Naphthalene-Based Porous Polymers
| Polymer Type | Adsorbate | Adsorption Capacity | Reference |
| Naphthalene-based covalent organic polymer | Methylene Blue | 90.09 mg/g | nih.gov |
| Naphthalene-based polyaminal-linked porous polymer | CO₂ | 133 mg/g | mdpi.com |
| Naphthalene-based polyaminal-linked porous polymer | Pb(II) | 90.36 mg/g | mdpi.com |
| Microporous organic polymers | CO₂ | up to 2.20 mmol/g | rsc.org |
This table provides examples of the adsorption performance of various naphthalene-based porous materials, indicating the potential of cross-linked poly(2,7-diethenylnaphthalene) in similar applications.
Structure Performance Relationships in Naphthalene, 2,7 Diethenyl Derived Materials
Influence of Monomer Isomerism and Purity on Polymer Properties
The precise placement of the vinyl groups on the naphthalene (B1677914) core, known as isomerism, is a fundamental determinant of the resulting polymer's properties. While various isomers of divinylnaphthalene exist, the 2,7-substitution pattern in Naphthalene, 2,7-diethenyl- imparts a specific geometry to the polymer chain that influences its processability and performance. The linearity afforded by the 2,7-linkage can lead to polymers with distinct thermal and mechanical characteristics compared to those derived from other isomers.
Monomer purity is another critical factor that significantly impacts the polymerization process and the final material properties. Impurities can act as chain-terminating agents or introduce defects into the polymer backbone, leading to a lower molecular weight and a broader molecular weight distribution (polydispersity). This, in turn, can compromise the mechanical strength, thermal stability, and optical properties of the resulting polymer. For instance, in applications requiring high-performance materials, stringent purification of the Naphthalene, 2,7-diethenyl- monomer is a prerequisite to achieving the desired polymer characteristics.
| Property | Effect of Isomerism (2,7- vs. other isomers) | Effect of High Monomer Purity |
| Polymer Chain Structure | More linear backbone | Higher molecular weight, lower polydispersity |
| Thermal Stability | Potentially higher due to regular structure | Improved thermal stability |
| Mechanical Strength | Dependent on chain packing and entanglement | Enhanced mechanical properties |
| Solubility | Can be influenced by chain rigidity | More consistent solubility behavior |
Impact of Polymerization Conditions and Mechanisms on Material Performance
The performance of materials derived from Naphthalene, 2,7-diethenyl- is profoundly influenced by the conditions and mechanisms of polymerization. Both radical and anionic polymerization methods can be employed to synthesize polymers from this monomer, each yielding materials with distinct characteristics.
Radical Polymerization: Initiated by agents like α,α'-azoiso-bis-butyronitrile (AIBN), radical polymerization of Naphthalene, 2,7-diethenyl- can lead to highly crosslinked and insoluble networks. The thermal and photopolymerization of related naphthalene-based dimethacrylates, for example, results in materials with good thermal resistance, stable up to approximately 250°C. mdpi.com The concentration of the initiator plays a crucial role; a higher initiator concentration generally leads to a faster polymerization rate but can also result in lower molecular weight polymers due to an increased number of initiation events. mdpi.commdpi.comnih.govresearchgate.net
Anionic Polymerization: This technique offers greater control over the polymer architecture, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. The living nature of anionic polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. For divinyl monomers like 1,4-divinylbenzene (B89562) and by extension 1,4-divinylnaphthalene, living anionic polymerization has been achieved, selectively polymerizing one vinyl group while leaving the other intact. This suggests that similar control could be attainable for 2,7-divinylnaphthalene, enabling the creation of tailored polymer architectures.
The choice of solvent and temperature during polymerization also significantly affects the polymer properties. These parameters can influence the rate of polymerization, the solubility of the growing polymer chains, and the potential for side reactions, all of which impact the final material performance.
| Polymerization Parameter | Influence on Material Performance |
| Polymerization Mechanism (Radical vs. Anionic) | Radical polymerization often leads to crosslinked networks, while anionic polymerization allows for controlled linear chains and block copolymers. |
| Initiator Type and Concentration | Affects polymerization rate, molecular weight, and molecular weight distribution. mdpi.commdpi.comnih.govresearchgate.net |
| Temperature | Influences polymerization kinetics, solubility, and the potential for side reactions. Higher temperatures can lead to faster rates but may also decrease molecular weight. icm.edu.pl |
| Solvent | Affects chain conformation, solubility of the polymer, and the reactivity of the propagating species. |
Correlation of Polymer Architecture (e.g., Block Length, Branching) with Functionality
The architecture of polymers derived from Naphthalene, 2,7-diethenyl- is a key determinant of their functionality. By controlling aspects such as block length and the degree of branching, it is possible to tailor the material properties for specific applications.
Block Copolymers: The synthesis of block copolymers incorporating Naphthalene, 2,7-diethenyl- segments can lead to materials with unique self-assembly behaviors and combined properties from the different blocks. mdpi.comgoogle.com For instance, a block copolymer with a rigid, photoluminescent poly(2,7-divinylnaphthalene) block and a flexible, soluble block could self-assemble into nanostructures with interesting optical and mechanical properties. The relative lengths of the blocks would dictate the morphology of these self-assembled structures.
Branching and Crosslinking: The presence of two vinyl groups in Naphthalene, 2,7-diethenyl- provides the potential for branching and crosslinking. Uncontrolled branching can lead to materials with poor mechanical properties, whereas controlled crosslinking can produce robust networks with high thermal stability and solvent resistance. The degree of crosslinking can be tuned by adjusting the polymerization conditions, such as monomer concentration and reaction time. For example, in the synthesis of crosslinked polythiomethacrylate esters based on naphthalene, high polymerization yields (95-99%) were achieved, resulting in networks with specific thermal and mechanical properties. mdpi.comresearchgate.net
| Polymer Architecture | Correlation with Functionality |
| Linear Chains | Often results in soluble, processable materials with properties dependent on molecular weight and chain packing. |
| Block Copolymers | Enables the combination of different polymer properties and can lead to self-assembly into ordered nanostructures. mdpi.comgoogle.com |
| Branched Polymers | Can influence solubility, viscosity, and mechanical properties. |
| Crosslinked Networks | Leads to insoluble, infusible materials with high thermal stability and solvent resistance. mdpi.comresearchgate.net |
Role of Intermolecular Interactions and Conformation on Material Attributes
The final properties of materials derived from Naphthalene, 2,7-diethenyl- are governed by the interplay of intermolecular interactions and the conformation of the polymer chains. The rigid naphthalene units in the polymer backbone play a crucial role in these interactions.
Conformation: The conformation of the polymer chains, whether in solution or in the solid state, has a profound impact on material attributes. The rigidity of the naphthalene unit can lead to a more extended chain conformation compared to more flexible polymers. In solution, the polymer chains can transition from expanded coils to collapsed globules depending on the solvent quality and concentration. mdpi.comresearchgate.net In the solid state, the ability of the chains to pack efficiently will determine the degree of crystallinity and, consequently, the material's density, stiffness, and thermal properties. The specific conformation adopted by the polymer chains is influenced by the polymerization conditions and the resulting polymer architecture.
| Interaction/Conformation | Impact on Material Attributes |
| π-π Stacking | Contributes to chain packing, ordering, and can influence electronic and optical properties. nih.govresearchgate.netnih.govarxiv.org |
| Van der Waals Forces | Provides general cohesive strength to the material. researchgate.net |
| Chain Conformation (Coil vs. Extended) | Affects viscosity in solution and packing efficiency in the solid state. mdpi.comresearchgate.net |
| Chain Packing | Influences density, crystallinity, mechanical strength, and thermal properties. |
Emerging Research Directions and Challenges for Naphthalene, 2,7 Diethenyl Research
Sustainable and Green Chemistry Approaches in 2,7-Diethenylnaphthalene Synthesis and Polymerization
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and polymerization of 2,7-diethenylnaphthalene are no exception. Traditional synthetic routes to divinylarenes often involve multi-step processes with stoichiometric reagents and the use of hazardous solvents, leading to significant waste generation. Future research must prioritize the development of more sustainable synthetic pathways.
One promising approach is the utilization of catalytic methods that maximize atom economy. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, could be optimized to use greener solvents and more efficient catalyst systems for the synthesis of the 2,7-diethenylnaphthalene monomer.
In the realm of polymerization, Acyclic Diene Metathesis (ADMET) polymerization stands out as a powerful and sustainable technique. wikipedia.orgicesi.edu.co ADMET is a step-growth polymerization driven by the removal of a small volatile molecule, typically ethylene, which aligns well with the principles of green chemistry. wikipedia.org The use of well-defined ruthenium or molybdenum metathesis catalysts can enable the polymerization of divinyl monomers under mild conditions. mdpi.com This method offers the potential for precise control over the polymer architecture, which is often challenging to achieve with traditional free-radical polymerization of divinyl monomers. wikipedia.org The application of ADMET to 2,7-diethenylnaphthalene could lead to the formation of linear polymers with pendant vinyl groups or well-defined networks, depending on the reaction conditions.
Furthermore, the exploration of renewable feedstocks for the synthesis of the naphthalene (B1677914) core or the vinyl groups could significantly enhance the sustainability profile of 2,7-diethenylnaphthalene-based polymers. researchgate.net Research into bio-based platform chemicals that can be converted to naphthalene derivatives is a key area for future investigation. nih.gov
Table 1: Comparison of Polymerization Methods for Divinyl Monomers
| Polymerization Method | Advantages | Disadvantages | Relevance to Green Chemistry |
|---|---|---|---|
| Free-Radical Polymerization | Simple, robust, wide monomer scope | Poor control over architecture, broad molecular weight distribution, early gelation | Can be made greener with benign solvents and initiators |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Controlled molecular weight and architecture, delayed gelation | More complex, catalyst removal can be an issue | Reduces waste by producing well-defined materials, but catalysts can be problematic |
| Acyclic Diene Metathesis (ADMET) Polymerization | High control over structure, step-growth mechanism, high functional group tolerance | Requires high monomer purity, catalyst sensitive to impurities | High atom economy, driven by removal of volatile ethylene, potential for catalyst recycling |
Integration of Naphthalene, 2,7-diethenyl- into Nanomaterials and Hybrid Composites
The unique properties of polymers derived from 2,7-diethenylnaphthalene, such as high thermal stability and rigidity, make them excellent candidates for the matrix material in nanocomposites and hybrid materials. The incorporation of nanofillers can further enhance the mechanical, thermal, and electrical properties of the resulting materials.
Research in this area should focus on the exfoliation and dispersion of various nanofillers, such as layered silicates (e.g., montmorillonite), carbon nanotubes, graphene, and metallic nanoparticles, within a poly(2,7-diethenylnaphthalene) matrix. A study on polyimide-montmorillonite nanocomposites containing a 2,7-bis(4-aminophenoxy) naphthalene moiety demonstrated that the incorporation of a small amount of organo-modified montmorillonite (B579905) led to significant improvements in thermal stability and mechanical properties. researchgate.net This suggests that a similar approach with 2,7-diethenylnaphthalene could yield high-performance nanocomposites.
The development of hybrid materials, where the organic polymer is covalently linked to an inorganic network (e.g., silica (B1680970) or titania) via a sol-gel process, is another promising direction. The vinyl groups of 2,7-diethenylnaphthalene could be functionalized to participate in the sol-gel reaction, leading to the formation of organic-inorganic hybrid composites with enhanced dimensional stability and tailored optical or electronic properties. Naphthalene diimide-based crystalline hybrid photochromic materials are an example of how the naphthalene moiety can be integrated into functional hybrid systems. rsc.org
Table 2: Potential Nanofillers for 2,7-Diethenylnaphthalene-Based Composites and Their Expected Property Enhancements
| Nanofiller | Expected Property Enhancement | Potential Applications |
|---|---|---|
| Montmorillonite Clay | Increased mechanical strength, thermal stability, and barrier properties | High-performance coatings, packaging materials |
| Carbon Nanotubes | Enhanced electrical conductivity, mechanical strength, and thermal conductivity | Antistatic materials, electromagnetic interference (EMI) shielding, lightweight structural components |
| Graphene | Improved mechanical stiffness, thermal conductivity, and gas barrier properties | Advanced composites for aerospace and automotive industries, conductive inks |
| Silica Nanoparticles | Increased hardness, scratch resistance, and dimensional stability | Abrasion-resistant coatings, dental composites |
Future Prospects for High-Performance Naphthalene, 2,7-diethenyl- Based Materials
The rigid and aromatic nature of the naphthalene unit is expected to impart exceptional thermal and mechanical properties to polymers derived from 2,7-diethenylnaphthalene. These materials are anticipated to find applications in areas where high performance is a critical requirement.
Polymers containing naphthalene units often exhibit high glass transition temperatures (Tg) and excellent thermal stability. For instance, macrocyclic poly(2-vinylnaphthalene) has been shown to have a high glass transition temperature of 151 °C and enhanced thermal decomposition stability compared to its linear analogue. researchgate.net Similarly, copolymers based on naphthalene-2,7-diol dimethacrylate have demonstrated high thermal and mechanical properties. researchgate.net These findings suggest that poly(2,7-diethenylnaphthalene) networks could be suitable for use in high-temperature environments, such as in the aerospace and electronics industries.
The mechanical properties of these materials are also expected to be impressive. The rigid naphthalene core should contribute to a high Young's modulus and good tensile strength. researchgate.net This makes them attractive for applications as structural adhesives, matrix resins for fiber-reinforced composites, and high-performance coatings. arkema.com
Further research should focus on a detailed characterization of the thermomechanical properties of polymers and copolymers derived from 2,7-diethenylnaphthalene. tudelft.nl The relationship between the degree of crosslinking, the polymer architecture, and the final material properties will be a key area of investigation.
Addressing Current Limitations and Future Challenges in Naphthalene, 2,7-diethenyl- Polymer Science and Application Development
Despite the promising prospects, several challenges need to be addressed to fully realize the potential of 2,7-diethenylnaphthalene. A major challenge in the polymerization of divinyl monomers is the early onset of gelation, which can lead to the formation of insoluble and intractable materials. acs.orgcmu.edu This makes it difficult to process the material and control the final properties.
Controlled polymerization techniques are crucial to overcome this limitation. mdpi.comprezi.com Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization can provide better control over the polymerization process, delaying the gel point and allowing for the synthesis of soluble, branched polymers or more uniform networks. researchgate.net The application of these techniques to the polymerization of 2,7-diethenylnaphthalene needs to be systematically explored.
Another challenge is the inherent brittleness that can be associated with highly crosslinked aromatic polymers. Research into toughening strategies, such as copolymerization with flexible monomers or the incorporation of rubbery domains, will be important for expanding the application scope of these materials.
Finally, the processability of the resulting polymers is a key consideration for their commercial viability. Developing methods for processing these materials, such as reaction injection molding (RIM) or the use of prepolymers that can be cured in a subsequent step, will be essential for their adoption in various applications. The challenges of controlling polymer synthesis at both the molecular and macromolecular level are significant but surmountable with continued research. bohrium.com
Q & A
Q. What are the primary synthetic routes for producing 2,7-diethenylnaphthalene, and how can reaction conditions be optimized?
While direct synthesis methods for 2,7-diethenylnaphthalene are not explicitly detailed in the literature, analogous pathways for structurally similar compounds (e.g., 2,7-dimethylnaphthalene or 2,7-dihydroxynaphthalene) suggest feasible strategies. For example, 2,7-dihydroxynaphthalene can be derivatized via cross-coupling reactions (e.g., Heck or Suzuki coupling) to introduce vinyl groups . Key parameters to optimize include catalyst selection (e.g., palladium-based catalysts), solvent polarity, and reaction temperature. Gas chromatography (GC) and mass spectrometry (MS) are critical for monitoring reaction progress and verifying product purity .
Q. How can spectroscopic techniques validate the structural integrity of 2,7-diethenylnaphthalene?
Infrared (IR) spectroscopy can confirm the presence of vinyl C=C stretching vibrations (~1630–1680 cm⁻¹), while UV-Vis spectroscopy detects π→π* transitions characteristic of conjugated dienes . Nuclear magnetic resonance (NMR) is essential for resolving positional isomerism: ¹H NMR will show distinct splitting patterns for vinyl protons (δ ~5–7 ppm), and ¹³C NMR can differentiate between sp² carbons in the naphthalene core and vinyl groups . High-resolution mass spectrometry (HRMS) provides molecular weight validation .
Q. What thermodynamic properties (e.g., sublimation enthalpy) are critical for handling 2,7-diethenylnaphthalene in experimental settings?
Thermodynamic data for naphthalene derivatives (e.g., 2,7-dimethylnaphthalene) indicate that sublimation enthalpy (ΔHsub) is highly structure-dependent. For example, naphthalene itself has ΔHsub ≈ 72 kJ/mol at 298 K, while methyl-substituted derivatives show deviations due to steric and electronic effects . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to characterize phase transitions and thermal stability .
Advanced Research Questions
Q. How do catalytic systems influence the regioselectivity of vinyl group introduction in naphthalene derivatives?
Shape-selective catalysts (e.g., microporous zeolites or metal-organic frameworks) can direct substituents to specific positions. For instance, H-MOR zeolites promote selective alkylation at the 2,6-positions in naphthalene derivatives, suggesting that similar frameworks could favor 2,7-substitution in diethenyl analogs . Computational modeling (e.g., density functional theory) can predict transition-state geometries and guide catalyst design .
Q. How should researchers resolve discrepancies in reported thermodynamic data for naphthalene derivatives?
Discrepancies in properties like ΔHsub often arise from variations in experimental setups (e.g., calorimetry vs. gas-phase measurements) or sample purity. To address this, researchers should:
Q. What methodologies are effective for assessing the environmental persistence and toxicity of 2,7-diethenylnaphthalene?
Follow the ATSDR framework for toxicological profiling, which includes:
- Exposure studies : Use GC-MS to quantify environmental concentrations in air/water matrices .
- Risk of bias assessment : Apply standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design robustness in animal/human models .
- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using in vitro hepatocyte models .
Q. How can computational chemistry predict the photophysical properties of 2,7-diethenylnaphthalene for optoelectronic applications?
Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis absorption spectra by modeling electronic transitions between frontier orbitals. For example, extending conjugation via vinyl groups may redshift absorption maxima compared to parent naphthalene. Validate predictions against experimental spectra and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
Data Gaps and Future Directions
- Synthetic challenges : Develop enantioselective routes for vinyl-substituted naphthalenes using chiral catalysts .
- Environmental monitoring : Expand biomonitoring studies to track bioaccumulation in occupational settings using liquid chromatography-tandem MS (LC-MS/MS) .
- Structure-activity relationships : Correlate substituent positions (2,7 vs. 1,7) with biological activity, as seen in orexin receptor agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
